N-Methyl-DL-phenylalanine methyl ester hydrochloride, commonly referred to as N-Methyl-DL-phenylalanine methyl ester hydrochloride, is a synthetic compound that serves as a significant building block in organic chemistry and medicinal chemistry. It is particularly noted for its role in the synthesis of various bioactive compounds, including 1,4-benzodiazepine-2,5-diones, which are important in pharmaceutical applications.
This compound is classified as an amino acid derivative and is part of the broader category of methylated amino acids. Its chemical structure comprises a phenyl group attached to a methylated amino group and a carboxylic acid functional group, forming an ester with methanol. The hydrochloride salt form is often utilized for improved solubility and stability in various chemical reactions.
The synthesis of N-Methyl-DL-phenylalanine methyl ester hydrochloride typically involves the following steps:
The molecular formula of N-Methyl-DL-phenylalanine methyl ester hydrochloride is . It has a molecular weight of approximately 229.70 g/mol. The structure features:
The canonical SMILES representation for this compound is CNC(CC1=CC=CC=C1)C(=O)OC.Cl, which provides a concise way to describe its molecular structure.
N-Methyl-DL-phenylalanine methyl ester hydrochloride can undergo various chemical reactions:
These reactions are crucial for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for N-Methyl-DL-phenylalanine methyl ester hydrochloride primarily involves its role as a precursor in synthetic pathways leading to bioactive compounds. Specifically, it serves as a building block for synthesizing 1,4-benzodiazepine derivatives, which are known for their pharmacological activities including anxiolytic and sedative effects.
In biochemical terms, the introduction of N-methyl groups into peptide sequences can enhance metabolic stability and reduce susceptibility to enzymatic degradation, making these compounds more effective in therapeutic applications .
N-Methyl-DL-phenylalanine methyl ester hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for its handling and application in laboratory settings .
N-Methyl-DL-phenylalanine methyl ester hydrochloride finds extensive use in various scientific fields:
N-Methyl-L-phenylalanine methyl ester hydrochloride (N-Me-Phe-OMe HCl; CAS 19460-86-7) is a chemically modified amino acid ester with the systematic name methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride. Its molecular formula is C₁₁H₁₅NO₂·HCl and molecular weight is 229.71 g/mol. The compound exists as a white crystalline powder, typically stored at 0–8°C to ensure stability [2] [3]. Structurally, it features:
Table 1: Fundamental Chemical Properties of N-Me-Phe-OMe HCl
| Property | Value |
|---|---|
| CAS Number | 19460-86-7 |
| Molecular Formula | C₁₁H₁₅NO₂·HCl |
| Molecular Weight | 229.71 g/mol |
| Appearance | White crystalline powder |
| Storage Conditions | 0-8°C |
| Chiral Rotation (α) | Not reported (D-enantiomer: [α]D²₀ = -41.5° to -44.5° in MeOH) [4] |
The compound emerged as a specialized amino acid derivative during the 1970–1980s peptide synthesis revolution. Its initial applications addressed two key challenges in peptide chemistry:
N-Methylation fundamentally alters the physicochemical and biological properties of amino acid derivatives:
Table 2: Impact of N-Methylation on Key Physicochemical Parameters
| Parameter | Non-Methylated (Phe-OMe·HCl) | N-Methylated (N-Me-Phe-OMe·HCl) |
|---|---|---|
| clogP | ~1.0 | ~1.5–2.0 [7] |
| Amide EA (cis/trans) | ~18 kcal/mol | ~14–16 kcal/mol [7] |
| Aqueous Solubility (ΔGsolv) | Higher positive value | More negative value [7] |
| Peptide Backbone Flexibility | Restricted | Increased conformational freedom |
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1